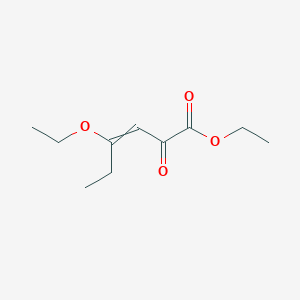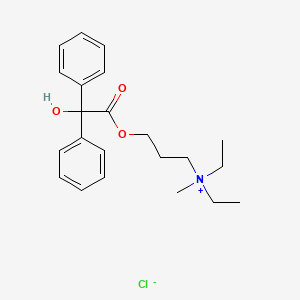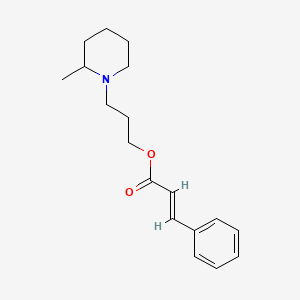
1-(4-Methyloxan-2-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyloxan-2-yl)aziridine is an organic compound that features a three-membered aziridine ring and a 4-methyloxan-2-yl substituent. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methyloxan-2-yl)aziridine can be synthesized through various methods. One common approach involves the aziridination of olefins using aminating agents such as N-tosylhydroxylamines . The reaction typically proceeds under mild conditions and can be catalyzed by transition metals like rhodium or copper . Another method involves the ring-opening of epoxides with primary amines, followed by cyclization to form the aziridine ring .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyloxan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: Aziridines can be oxidized to form aziridine N-oxides.
Reduction: Reduction of aziridines can yield amines.
Substitution: Aziridines can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Ring-opened products with various functional groups.
Scientific Research Applications
1-(4-Methyloxan-2-yl)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Aziridine-containing compounds have shown antimicrobial and anticancer activities.
Medicine: Investigated for potential use in drug development, particularly as anticancer agents.
Industry: Used in the production of coatings, adhesives, and other materials due to its reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methyloxan-2-yl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, aziridines can alkylate DNA, which is a mechanism exploited in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered ring and no substituents.
Azetidine: A four-membered ring analog with similar reactivity.
Epoxide: An oxygen-containing three-membered ring compound with similar strain and reactivity.
Uniqueness
1-(4-Methyloxan-2-yl)aziridine is unique due to the presence of the 4-methyloxan-2-yl substituent, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate for the synthesis of more complex structures and for exploring new chemical reactions .
Properties
CAS No. |
63683-47-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(4-methyloxan-2-yl)aziridine |
InChI |
InChI=1S/C8H15NO/c1-7-2-5-10-8(6-7)9-3-4-9/h7-8H,2-6H2,1H3 |
InChI Key |
GZGMOVZSUACUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



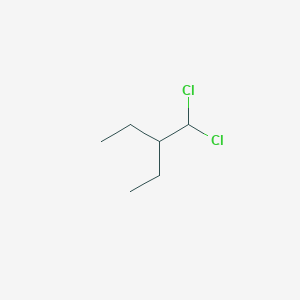
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
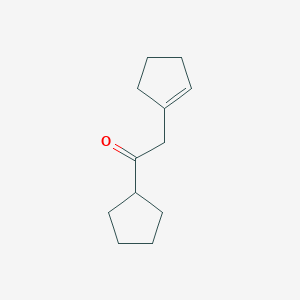

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
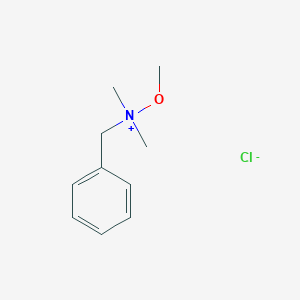
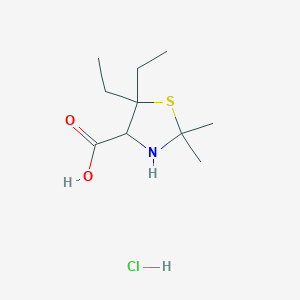
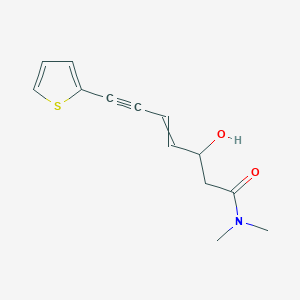
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
